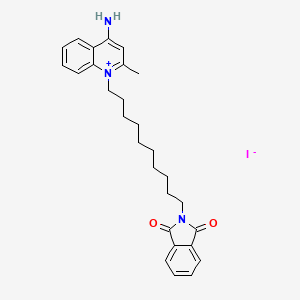
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide is a quaternary ammonium compound known for its antimicrobial properties. It is used as an intermediate in the synthesis of various pharmaceutical agents, including antiseptics and anti-malarial drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide typically involves the following steps:
Formation of the Phthalimide Intermediate: The reaction begins with the formation of a phthalimide intermediate by reacting phthalic anhydride with a suitable amine.
Alkylation: The phthalimide intermediate is then alkylated with a decyl halide to form the phthalimidodecyl derivative.
Quinaldinium Formation: The phthalimidodecyl derivative is reacted with quinaldine to form the quinaldinium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the quinaldinium ring or the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can occur at the quinaldinium ring or the phthalimidodecyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the amino group or the quinaldinium ring.
Reduction: Reduced forms of the quinaldinium ring or the phthalimide moiety.
Substitution: Substituted quinaldinium or phthalimidodecyl derivatives.
Applications De Recherche Scientifique
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as an antiseptic and anti-malarial agent.
Industry: Utilized in the production of disinfectants and preservatives.
Mécanisme D'action
The compound exerts its effects primarily through its quaternary ammonium structure, which disrupts microbial cell membranes, leading to cell lysis and death. It targets various molecular pathways involved in cell membrane integrity and function.
Comparaison Avec Des Composés Similaires
Dequalinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly found in mouthwashes and throat lozenges.
Propriétés
Formule moléculaire |
C28H34IN3O2 |
|---|---|
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
2-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]isoindole-1,3-dione;iodide |
InChI |
InChI=1S/C28H33N3O2.HI/c1-21-20-25(29)24-16-10-11-17-26(24)30(21)18-12-6-4-2-3-5-7-13-19-31-27(32)22-14-8-9-15-23(22)28(31)33;/h8-11,14-17,20,29H,2-7,12-13,18-19H2,1H3;1H |
Clé InChI |
HWOFLUVBWNRBGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCCN3C(=O)C4=CC=CC=C4C3=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


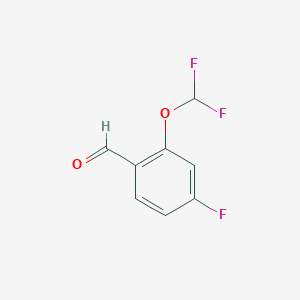
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)

oxane-2-carboxylic acid](/img/structure/B13447714.png)
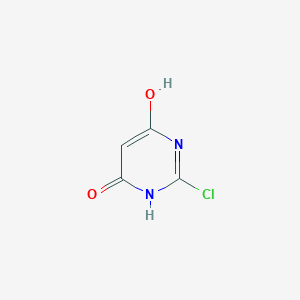
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)
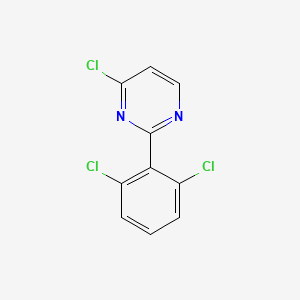
![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
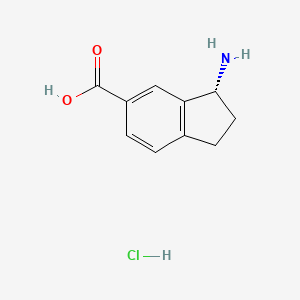
![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)
